

Thermochemical properties of substituted furanmethanols

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Compound of Interest

Compound Name: 2-Furanmethanol, 5-(aminomethyl)-

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An In-depth Technical Guide to the Thermochemical Properties of Substituted Furanmethanols

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furanmethanols are a class of oxygenated heterocyclic compounds derived from biomass. They are recognized as key platform chemicals with significant potential in the sustainable production of biofuels, specialty chemicals, and advanced polymers. A thorough understanding of their thermochemical properties is fundamental to designing and optimizing synthetic routes, assessing their energetic value as fuels, and predicting their stability and reactivity. This guide provides a comprehensive overview of the essential thermochemical data for key substituted furanmethanols, details the experimental and computational methodologies used to determine these properties, and illustrates the logical and experimental workflows involved. While the primary applications of these compounds are in the fields of biofuels and materials science, the foundational chemical data herein is valuable for professionals in any chemical science discipline, including drug development, where furan rings are common structural motifs.

Thermochemical Data of Key Substituted Furanmethanols

The following tables summarize critical experimental and computational thermochemical data for furfuryl alcohol and its important substituted derivatives. All data are for the standard state ($p^\circ = 0.1 \text{ MPa}$) at 298.15 K unless otherwise specified.

Table 1: Standard Molar Enthalpies of Formation ($\Delta_f H^\circ$)

Compound	Formula	Phase	$\Delta_f H^\circ$ ($\text{kJ}\cdot\text{mol}^{-1}$)	Method	Reference(s)
2-Furanmethanol (Furfuryl Alcohol)	$\text{C}_5\text{H}_6\text{O}_2$	liquid	-276.5 ± 0.7	Combustion Calorimetry	[1]
gas	-225.2 ± 0.9	From liquid $\Delta_f H^\circ$ and $\Delta_{\text{vap}} H^\circ$	[1]		
5-Hydroxymethylfurfural (HMF)	$\text{C}_6\text{H}_6\text{O}_3$	solid	-473.1 ± 1.4	Combustion Calorimetry	[2]
gas	-370.0 ± 1.4	From solid $\Delta_f H^\circ$ and $\Delta_{\text{sub}} H^\circ$	[2]		
2,5-Furandimethanol (FDM)	$\text{C}_6\text{H}_8\text{O}_3$	solid	-	-	-
5-Methylfurfuryl amine	$\text{C}_6\text{H}_9\text{NO}$	liquid	-134.5 ± 1.5	Combustion Calorimetry	[3]
gas	-81.2 ± 1.7	From liquid $\Delta_f H^\circ$ and $\Delta_{\text{vap}} H^\circ$	[3]		

Table 2: Enthalpies of Phase Change (Vaporization/Sublimation)

Compound	Formula	Phase Change	ΔH° change (kJ·mol ⁻¹)	Method	Reference(s)
2-Furanmethanol (Furfuryl Alcohol)	C ₅ H ₆ O ₂	Vaporization (l → g)	51.3 ± 0.4	Calorimetry	[1]
5-Hydroxymethylfurfural (HMF)	C ₆ H ₆ O ₃	Vaporization (l → g)	83.4 ± 0.2	Transpiration	[3][4]
Fusion (s → l)	19.8	DSC	[4]	Calvet Microcalorimetry	[3]
Sublimation (s → g)	103.2 ± 0.2	Derived	[3][4]		
5-Methylfurfuryl amine	C ₆ H ₉ NO	Vaporization (l → g)	53.3 ± 0.9	Calvet Microcalorimetry	[3]

Table 3: Enthalpies of Combustion ($\Delta_c H^\circ$)

Compound	Formula	Phase	$\Delta_c H^\circ$ (kJ·mol ⁻¹)	Method	Reference(s)
2-Furanmethanol (Furfuryl Alcohol)	C ₅ H ₆ O ₂	liquid	-2591.3 ± 0.6	Static Bomb Calorimetry	[1]
5-Methylfurfuryl amine	C ₆ H ₉ NO	liquid	-3715.3 ± 1.4	Static Bomb Calorimetry	[3]

Table 4: Bond Dissociation Energies (BDE)

Compound	Bond	BDE (kJ·mol ⁻¹)	Method	Reference(s)
2-Furanmethanol (Furfuryl Alcohol)	C-H (in CH ₂)	371	CBS-QB3 Calculation	[4]
O-H (in CH ₂ OH)	436	CBS-QB3 Calculation	[4]	
C-O (ring-CH ₂)	464	CBS-QB3 Calculation	[4]	

Methodologies for Thermochemical Analysis

The determination of the thermochemical data presented above relies on precise experimental techniques and robust computational methods.

Experimental Protocols

3.1.1 Static Bomb Combustion Calorimetry

This technique is the cornerstone for determining the standard enthalpy of formation of organic compounds. It measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

- Apparatus: A high-pressure stainless steel vessel (the "bomb"), a surrounding water jacket of known heat capacity (the calorimeter), a high-precision thermometer, and an ignition system.
- Methodology:
 - Sample Preparation: A precisely weighed mass of the liquid or solid sample (typically encapsulated in a gelatin capsule or placed in a crucible) is positioned inside the bomb.
 - Assembly: A fuse wire (e.g., platinum or cotton) is connected to the ignition electrodes and placed in contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, facilitating the correction to the standard state.

- Pressurization: The bomb is sealed and pressurized with high-purity oxygen, typically to around 3 MPa.[\[5\]](#)
- Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter. The entire assembly is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited via an electrical current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises, until a maximum temperature is reached and it begins to cool.
- Data Analysis: The corrected temperature rise is used to calculate the heat released. This value is corrected for the heat of combustion of the fuse and any auxiliary materials, and for the formation of nitric acid from residual nitrogen. The standard molar enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from this corrected heat release.[\[6\]](#)[\[7\]](#)

3.1.2 Knudsen Effusion Method

This method is used to determine the vapor pressure of substances with low volatility. It relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its equilibrium vapor pressure.[\[8\]](#)[\[9\]](#)

- Apparatus: A Knudsen cell (an isothermal container with a small, precisely machined orifice), a high-vacuum system, a mass measurement device (e.g., a quartz crystal microbalance or a magnetic suspension balance), and a temperature-controlled housing for the cell.[\[10\]](#)
- Methodology:
 - Sample Loading: The solid or liquid sample is placed into the Knudsen cell.
 - System Evacuation: The cell is placed in its housing and connected to the vacuum system, which is evacuated to a high vacuum (typically $< 10^{-4}$ Pa) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.[\[9\]](#)[\[11\]](#)
 - Temperature Control: The Knudsen cell is heated to and maintained at a precise, constant temperature to allow the sample to reach solid-vapor or liquid-vapor equilibrium.

- Effusion and Measurement: Molecules from the vapor phase effuse through the orifice. The rate of mass loss (dm/dt) due to this effusion is measured continuously.[10]
- Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: $P = (dm/dt) * (1/A_0 W) * \sqrt{(2\pi RT/M)}$ where A_0 is the area of the orifice, W is the Clausing factor (a geometric correction for the orifice), R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the effusing vapor.[8]
- Enthalpy of Vaporization: By measuring the vapor pressure at several different temperatures, the standard molar enthalpy of vaporization ($\Delta_{vap}H^\circ$) can be determined using the Clausius-Clapeyron equation.

Computational Chemistry Protocols

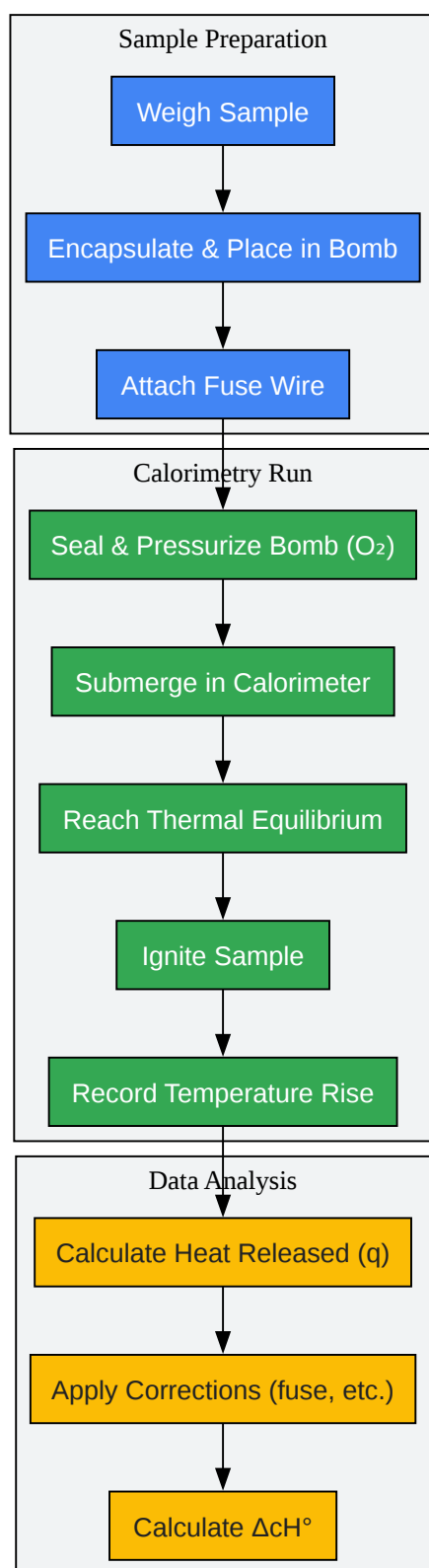
High-level quantum chemical methods are invaluable for calculating thermochemical properties, complementing experimental data and providing insights where experiments are difficult.

- Gaussian-3 (G3) and G3MP2 Theories: These are composite methods that approximate a high-level calculation through a series of lower-level calculations.[12] A typical G3MP2 workflow involves:
 - Geometry Optimization: The molecular geometry is optimized using a method like MP2(Full)/6-31G(d).
 - Frequency Calculation: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
 - Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry using larger basis sets (e.g., G3MP2large) and more sophisticated methods like QCISD(T).
 - Composite Energy Calculation: The final G3 energy is determined by combining the energies from the different steps and adding empirical higher-level corrections (HLC) to compensate for remaining deficiencies. The standard enthalpy of formation is then typically derived using atomization or isodesmic reaction schemes.[3][6]

Visualizations of Workflows and Relationships

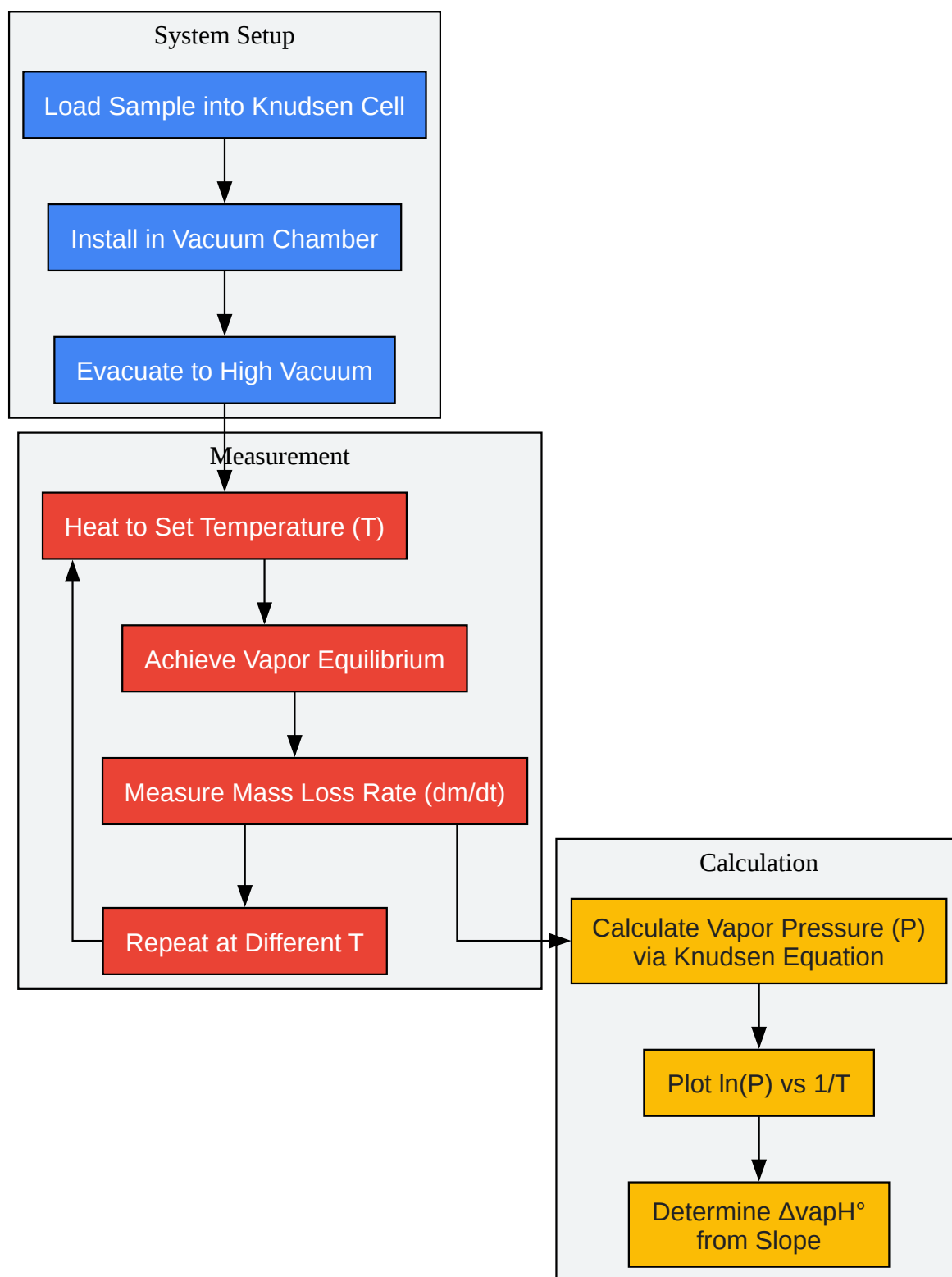
Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the thermochemical analysis of substituted furanmethanols.



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Caption: Workflow for Combustion Calorimetry Experiment.

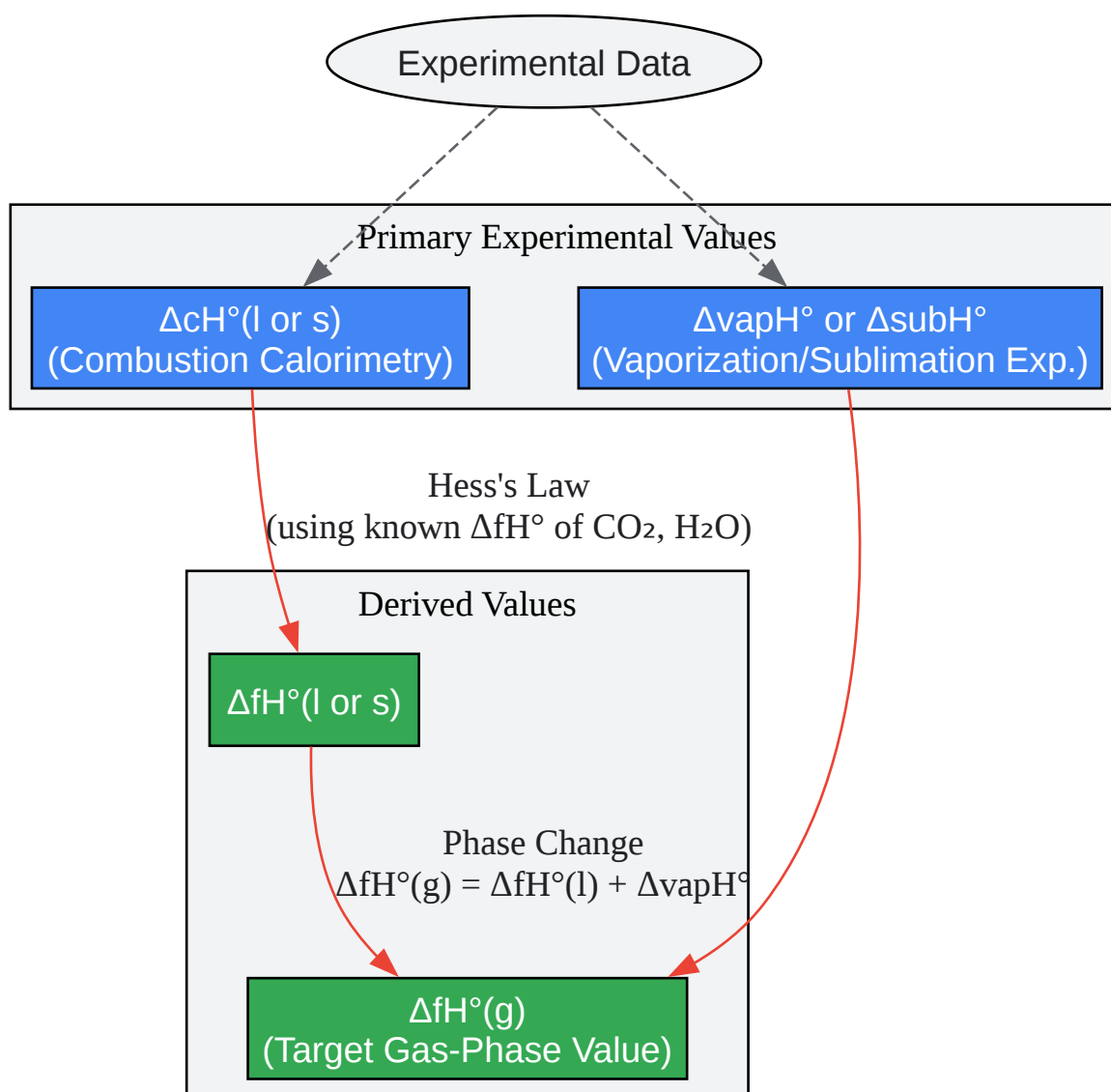


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Caption: Workflow for Knudsen Effusion Vapor Pressure Measurement.

Thermochemical Relationships

The fundamental thermochemical properties are interconnected through Hess's Law. The standard enthalpy of formation in the gas phase ($\Delta_f H^\circ(g)$), a crucial value for theoretical studies, is derived from experimentally determined values for the condensed phase.

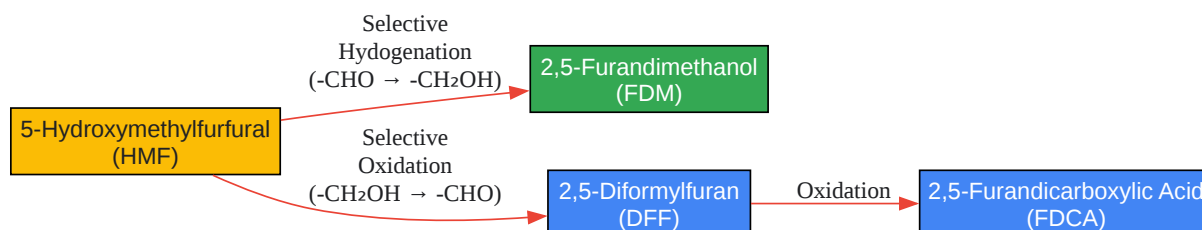


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Caption: Thermochemical cycle for determining gas-phase enthalpy of formation.

Chemical Conversion Pathways

5-Hydroxymethylfurfural (HMF) is a central platform molecule that can be converted into other valuable furan derivatives, including 2,5-Furandimethanol (FDM). Understanding these reaction pathways is key to developing biorefineries.



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Caption: Key chemical conversion pathways of HMF.

Conclusion

This guide has provided a consolidated resource on the thermochemical properties of key substituted furanmethanols. The tabulated data on enthalpies of formation, combustion, and phase change offer essential parameters for process modeling, reaction engineering, and fuel development. The detailed experimental and computational protocols serve as a practical reference for researchers engaged in the characterization of these and other novel bio-derived molecules. The visualized workflows and relationships aim to clarify the intricate connections between different thermochemical quantities and the pathways for both their determination and chemical conversion. As the bio-based economy expands, a robust foundation of thermochemical data will be increasingly critical for the successful translation of biomass potential into tangible chemical products and energy solutions.

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